molecular formula C17H19N5O2 B6139337 8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione

8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione

Cat. No.: B6139337
M. Wt: 325.4 g/mol
InChI Key: IGYIKSLOXVQOIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a xanthine derivative featuring a purine-2,6-dione core substituted at the 8-position with a 3,4-dihydroisoquinolin-2(1H)-ylmethyl group. The 3,9-dihydro designation indicates hydrogenation at the 3 and 9 positions of the purine ring, distinguishing it from classical xanthines like theophylline (3,7-dihydro).

Properties

IUPAC Name

8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-20-15-14(16(23)21(2)17(20)24)18-13(19-15)10-22-8-7-11-5-3-4-6-12(11)9-22/h3-6H,7-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYIKSLOXVQOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione typically involves multi-step organic synthesis. One common approach is to start with the preparation of the isoquinoline moiety, followed by the introduction of the purine ring system. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually involves the coupling of the two moieties under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the purine ring, such as reducing nitro groups to amines.

    Substitution: Nucleophilic substitution reactions are common, where functional groups on the purine or isoquinoline rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related purine-2,6-dione derivatives:

Compound Name CAS RN Substituent at 8-Position Dihydro Positions Molecular Formula Molecular Weight Key Properties/Applications References
8-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione N/A 3,4-Dihydroisoquinolin-2(1H)-ylmethyl 3,9 C₁₉H₂₀N₆O₂ 388.41 Bulky substituent may enhance CNS penetration; potential adenosine receptor modulation. -
3,9-Dihydro-1,3-dimethyl-8-propyl-1H-purine-2,6-dione 2850-41-1 Propyl 3,9 C₁₀H₁₄N₄O₂ 222.24 Simpler alkyl chain reduces steric hindrance; likely lower receptor affinity compared to bicyclic substituents.
Theophylline (1,3-Dimethyl-3,7-dihydro-1H-purine-2,6-dione) 58-55-9 None (unsubstituted) 3,7 C₇H₈N₄O₂ 180.16 Bronchodilator; phosphodiesterase inhibitor; widely used in asthma/COPD. Lacks 8-position substituent, limiting steric interactions.
Etofylline (7-(2-Hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) 519-37-9 None (7-position: 2-hydroxyethyl) 3,7 C₉H₁₂N₄O₃ 224.22 Improved solubility due to polar hydroxyethyl group; used as a theophylline prodrug.
(E)-8-[2-(3,4-Dimethoxyphenyl)vinyl]-1,3-diethyl-3,7-dihydro-1H-purine-2,6-dione N/A (E)-2-(3,4-Dimethoxyphenyl)vinyl 3,7 C₁₉H₂₂N₄O₄ 370.41 Styryl group enhances π-π stacking with receptors; diethyl groups at 1,3 positions increase lipophilicity.
8-(Ethylthio)-3,9-dihydro-1H-purine-2,6-dione 73840-29-6 Ethylthio 3,9 C₇H₈N₄O₂S 212.23 Sulfur atom improves lipophilicity; potential for altered metabolism (e.g., sulfoxidation).
Aminophylline (Theophylline + ethylenediamine) 317-34-0 None (ethylenediamine salt) 3,7 (C₇H₈N₄O₂)₂·C₂H₈N₂ 420.43 Enhanced water solubility for intravenous use; dual action as bronchodilator and adenosine antagonist.

Key Structural and Functional Insights:

Substituent Effects: The target compound’s 3,4-dihydroisoquinolinylmethyl group provides rigidity and aromaticity, likely enhancing binding to hydrophobic pockets in enzymes or receptors compared to alkyl (e.g., propyl) or polar (e.g., hydroxyethyl) substituents . Styryl-substituted analogs () demonstrate how extended π systems can optimize receptor interactions, suggesting the target compound’s bicyclic substituent may similarly enhance affinity .

Dihydro Position Impact: The 3,9-dihydro configuration (target compound) versus 3,7-dihydro (theophylline, etofylline) alters the purine ring’s conjugation.

Pharmacokinetic Considerations: Sulfur-containing analogs () highlight how heteroatoms influence lipophilicity and metabolic pathways. The target compound’s nitrogen-rich dihydroisoquinoline group may slow hepatic clearance compared to simpler derivatives .

Therapeutic Potential: Theophylline’s clinical success underscores the purine-2,6-dione scaffold’s versatility. The target compound’s unique substituent positions it as a candidate for CNS-targeted therapies, leveraging the dihydroisoquinoline’s ability to cross the blood-brain barrier .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.